5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid
Overview
Description
5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid is an organic compound with the molecular formula C9H8ClNO4 It is a derivative of salicylic acid, where the hydroxyl group at the 2-position is retained, and an amide linkage is formed with a chloroacetyl group at the 5-position
Mechanism of Action
Target of Action
It is known that similar compounds interact with enzymes such as carbonic anhydrases . These enzymes play a crucial role in maintaining pH and fluid balance in the body.
Mode of Action
It can be inferred from related compounds that it may form a coordination bond with its target, leading to changes in the target’s function . For instance, carbonic anhydrases bind to sulfonamides, forming a coordination bond between the negatively charged amino group and the zinc ion in the enzyme .
Biochemical Pathways
It is known that deacetylase enzymes, which catalyze the hydrolysis of acetylated substrates to remove the acetyl group, are involved in various biochemical pathways .
Result of Action
Based on the potential interaction with enzymes like carbonic anhydrases, it could influence processes such as ph regulation and fluid balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid typically involves the chloroacetylation of 2-hydroxybenzoic acid (salicylic acid). The reaction can be carried out using chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The general reaction scheme is as follows:
Starting Material: 2-hydroxybenzoic acid
Reagent: Chloroacetyl chloride
Base: Pyridine or triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The hydroxyl group at the 2-position can be oxidized to form a ketone or reduced to form an alcohol.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and chloroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, and catalysts like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: New derivatives with different functional groups replacing the chloroacetyl group.
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Hydrolysis: Formation of 2-hydroxybenzoic acid and chloroacetic acid.
Scientific Research Applications
5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form covalent bonds with nucleophiles.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic Acid (Salicylic Acid): The parent compound, widely known for its use in acne treatment and as a precursor for aspirin.
5-Aminosalicylic Acid: Used in the treatment of inflammatory bowel diseases.
4-Amino-5-chloro-2-hydroxybenzoic Acid: Another derivative with potential therapeutic applications.
Uniqueness
5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid is unique due to the presence of both a chloroacetyl group and a hydroxyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
5-[(2-chloroacetyl)amino]-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-4-8(13)11-5-1-2-7(12)6(3-5)9(14)15/h1-3,12H,4H2,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVUIZLPXVSCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280641 | |
Record name | 5-(2-Chloroacetamido)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80074-26-6 | |
Record name | NSC17829 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Chloroacetamido)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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